molecular formula C15H27N3O3 B11811043 tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate

tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate

Cat. No.: B11811043
M. Wt: 297.39 g/mol
InChI Key: MZBBYUMARNZSQB-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bipiperidine structure, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate typically involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The process may include the following steps:

    Protection of Amino Groups: The amino groups in the bipiperidine structure are protected using tert-butyloxycarbonyl (Boc) groups. This is achieved by reacting the amino groups with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Carbamate: The protected amino groups are then reacted with a suitable carbamoyl chloride to form the carbamate linkage. This step may involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: Industrial production of tert-butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate may involve large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate can undergo oxidation reactions, typically involving the oxidation of the piperidine rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve the reduction of the carbonyl group in the carbamate structure. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can occur at the piperidine rings, where hydrogen atoms are replaced by other functional groups. Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine rings

    Reduction: Reduced carbamate derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

Chemistry: tert-Butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors and as a tool to investigate biochemical pathways.

Medicine: tert-Butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate has potential applications in medicinal chemistry. It is explored as a lead compound for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound targets enzymes with nucleophilic active sites, such as serine hydrolases and proteases.

    Pathways: By inhibiting specific enzymes, the compound can modulate biochemical pathways involved in metabolism, signal transduction, and cellular regulation.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar protective properties.

    tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A furan derivative with a similar carbamate structure.

    tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: A cyclic carbonate with a tert-butyl carbamate group.

Uniqueness: tert-Butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate is unique due to its bipiperidine structure, which provides additional sites for chemical modification and functionalization

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl N-(2-oxo-1-piperidin-4-ylpiperidin-3-yl)carbamate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-12-5-4-10-18(13(12)19)11-6-8-16-9-7-11/h11-12,16H,4-10H2,1-3H3,(H,17,20)

InChI Key

MZBBYUMARNZSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)C2CCNCC2

Origin of Product

United States

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